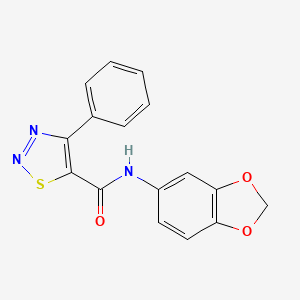
N-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that features a unique combination of a benzodioxole ring, a phenyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzodioxole ring, followed by the introduction of the phenyl group and the thiadiazole ring. Key reagents and conditions include:
5-bromo-benzo[1,3]dioxole: Used as a starting material.
Palladium-catalyzed cross-coupling reactions: Utilized to form carbon-nitrogen bonds.
Cs2CO3 and xantphos: Employed as base and ligand, respectively.
1,4-dioxane: Used as a solvent at elevated temperatures (e.g., 130°C) for the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the thiadiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an anticancer agent, with studies indicating its ability to inhibit cancer cell growth and induce apoptosis.
Materials Science: The unique structural features of the compound make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biology: Research has explored its potential as an enzyme inhibitor, targeting specific biochemical pathways.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with molecular targets such as tubulin. The compound modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structure. This leads to mitotic blockade and subsequent cell apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine: Shares the benzodioxole ring but differs in the amine substitution.
N-(1,3-Benzodioxol-5-yl)-4-piperidinamine dihydrochloride: Similar benzodioxole structure with a piperidinamine group.
N-(1,3-Benzodioxol-5-yl)-2-bromobutanamide: Contains a benzodioxole ring with a bromobutanamide group.
Uniqueness
N-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzodioxole-containing compounds and contributes to its specific applications in medicinal chemistry and materials science.
Biological Activity
N-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial, anticancer, and insecticidal activities, supported by data from various studies.
Chemical Structure and Properties
The compound features a thiadiazole ring fused with a benzodioxole moiety and a phenyl group, contributing to its unique biological properties. The molecular formula is C19H14N4O3S, and it has a molecular weight of 378.46 g/mol.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial effects. For instance, one study evaluated several thiadiazole derivatives against various bacterial strains, demonstrating that certain compounds significantly inhibited the growth of pathogens such as Xanthomonas oryzae and Fusarium graminearum. Specifically, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide showed inhibition rates of 30% and 56% against X. oryzae at 100 μg/mL .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. For example:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 | < 3.0 | |
| N-benzyl derivatives | HEK293T | 34.71 - 52.63 |
These findings suggest that the compound exhibits potent cytotoxicity against cancer cell lines with lower IC50 values compared to standard chemotherapeutics like cisplatin.
Insecticidal Activity
The compound's potential as an insecticide has also been investigated. A study highlighted the effectiveness of benzodioxole derivatives against Aedes aegypti, a vector for several viral diseases. The synthesized compounds demonstrated larvicidal activity with LC50 values indicating effective control over mosquito populations .
Case Studies
Case Study 1: Antimicrobial Evaluation
A series of thiadiazole derivatives were synthesized and tested against multiple bacterial strains. The study found that certain modifications to the thiadiazole structure enhanced antimicrobial potency significantly.
Case Study 2: Anticancer Screening
A comparative analysis was conducted on various thiadiazole derivatives against breast cancer cell lines. The results indicated that modifications in substituents on the thiadiazole ring could lead to increased anticancer activity.
Properties
Molecular Formula |
C16H11N3O3S |
|---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-phenylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C16H11N3O3S/c20-16(17-11-6-7-12-13(8-11)22-9-21-12)15-14(18-19-23-15)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20) |
InChI Key |
JSSDVXUEPQOODQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(N=NS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















